molecular formula C13H18N2O3S2 B071246 N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine CAS No. 175201-66-8

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Cat. No.: B071246
CAS No.: 175201-66-8
M. Wt: 314.4 g/mol
InChI Key: ZWPMMGBFRCEMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a chemical compound with the molecular formula C13H18N2O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Methionine: The final step involves coupling the pyridine derivative with methionine using peptide coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine
  • N-[2-(Propylsulfanyl)pyridine-3-carbonyl]methionine
  • N-[2-(Butylsulfanyl)pyridine-3-carbonyl]methionine

Uniqueness

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise modulation of biological activity is required.

Properties

IUPAC Name

2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMMGBFRCEMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380997
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-66-8
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.